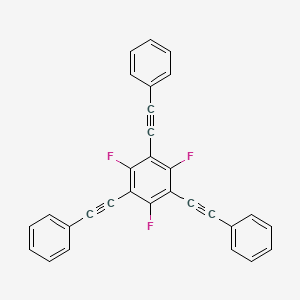
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H15F3 and a molecular weight of 432.44 g/mol . This compound is characterized by a benzene ring substituted with three trifluoromethyl groups and three phenylethynyl groups. It is known for its rigid structure and efficient π-delocalization, making it a valuable compound in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be synthesized through selective Sonogashira-Hagihara coupling reactions. This method involves the coupling of 1,3,5-trifluorobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene involves its interaction with molecular targets through π-π stacking and van der Waals interactions . The compound’s rigid structure and efficient π-delocalization facilitate its binding to specific molecular targets, leading to various biological and chemical effects . The pathways involved include the stabilization of excited states and the restriction of radiative decay rates through σ-hole and π-hole capture mechanisms .
Comparison with Similar Compounds
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylethynyl)benzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms instead of phenylethynyl groups, leading to different chemical behavior and applications.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene: Contains formyl groups, which enhance its reactivity and potential for forming covalent bonds.
The uniqueness of this compound lies in its combination of trifluoromethyl and phenylethynyl groups, providing a balance of rigidity, electronic properties, and reactivity that is valuable in various scientific and industrial applications .
Properties
CAS No. |
674289-04-4 |
|---|---|
Molecular Formula |
C30H15F3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1,3,5-trifluoro-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H15F3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H |
InChI Key |
NORDMBRIRRJRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)C#CC3=CC=CC=C3)F)C#CC4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















